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Compound of Interest

Compound Name: Pentoxifylline-d6

Cat. No.: B563036 Get Quote

Technical Guide: Pentoxifylline-d6
(C13H12D6N4O3)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Pentoxifylline-d6, a deuterated analog of Pentoxifylline. This document is

intended to serve as a foundational resource for researchers utilizing this compound in

preclinical and clinical development, particularly in pharmacokinetic and metabolic studies.

Core Physicochemical Properties
Pentoxifylline-d6 is a stable, isotopically labeled form of Pentoxifylline, a methylxanthine

derivative used to improve blood flow. The incorporation of six deuterium atoms provides a

distinct mass signature, making it an ideal internal standard for quantitative analysis by mass

spectrometry.
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Property Value Source

Chemical Formula C₁₃H₁₂D₆N₄O₃ [1][2][3][4][5]

Molecular Weight 284.34 g/mol [2][4][6][7]

CAS Number 1185878-98-1 [1][2][4][7]

Appearance Off-White Solid [4]

Synonyms

3,7-Dihydro-3,7-(dimethyl-

d6)-1-(5-oxohexyl)-1H-purine-

2,6-dione, 1-(5-Oxohexyl)-3,7-

(dimethyl-d6)xanthine-d6,

Oxpentifylline-d6

[1][2][4]

Experimental Protocol: Use as an Internal Standard
in LC-MS/MS Analysis
The primary application of Pentoxifylline-d6 is as an internal standard for the quantification of

Pentoxifylline in biological matrices. The following is a generalized protocol for its use in liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of Pentoxifylline in a plasma sample.

Materials:

Pentoxifylline-d6 (internal standard)

Pentoxifylline (analytical standard)

Human plasma (or other biological matrix)

Acetonitrile (ACN)

Methanol (MeOH)

Formic acid (FA)
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Water (LC-MS grade)

Solid Phase Extraction (SPE) cartridges

LC-MS/MS system

Procedure:

Preparation of Standard Solutions:

Prepare a stock solution of Pentoxifylline-d6 in methanol at a concentration of 1 mg/mL.

Prepare a working internal standard solution by diluting the stock solution to a final

concentration of 100 ng/mL in 50:50 acetonitrile:water.

Prepare a series of calibration standards of Pentoxifylline in blank plasma, ranging from 1

to 1000 ng/mL.

Sample Preparation:

Thaw plasma samples to room temperature.

To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10

µL of the 100 ng/mL Pentoxifylline-d6 internal standard working solution.

Vortex each sample for 10 seconds.

Add 400 µL of acetonitrile to precipitate proteins.

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:

Liquid Chromatography:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient to separate the analyte from matrix components.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Multiple Reaction Monitoring (MRM) transitions:

Pentoxifylline: Q1 -> Q3 (e.g., m/z 279.1 -> 181.1)

Pentoxifylline-d6: Q1 -> Q3 (e.g., m/z 285.1 -> 187.1)

Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis:

Construct a calibration curve by plotting the peak area ratio of Pentoxifylline to

Pentoxifylline-d6 against the nominal concentration of the calibration standards.

Determine the concentration of Pentoxifylline in the unknown samples by interpolating

their peak area ratios from the calibration curve.

Relationship between Pentoxifylline and
Pentoxifylline-d6
The following diagram illustrates the structural relationship between Pentoxifylline and its

deuterated analog, Pentoxifylline-d6.
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Structural Relationship: Pentoxifylline and its Deuterated Analog

Pentoxifylline
(C13H18N4O3)
MW: ~278.31

Pentoxifylline-d6
(C13H12D6N4O3)

MW: ~284.34

Isotopic Labeling
(6H -> 6D)

Click to download full resolution via product page

Caption: Isotopic labeling of Pentoxifylline to yield Pentoxifylline-d6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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